molecular formula C22H25N3O2S B2803685 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide CAS No. 422275-40-9

6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide

货号: B2803685
CAS 编号: 422275-40-9
分子量: 395.52
InChI 键: NAEOBURDCJPCFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is a synthetic small molecule belonging to the thioxo-dihydroquinazolin-one class of compounds, which have been identified as potent and competitive inhibitors of the enzyme myeloperoxidase (MPO) . MPO is a key driver of inflammatory tissue damage, and its activity is implicated in the pathogenesis of several neuroinflammatory and neurodegenerative diseases, including Parkinson's and Alzheimer's diseases . This compound is of significant interest for research aimed at understanding the role of oxidative stress and inflammation in neurological disorders, as well as for exploring potential therapeutic strategies . The mechanism of action for this chemotype involves targeting the MPO enzyme, leading to a decrease in the production of hypochlorous acid and other reactive oxygen species, thereby mitigating oxidative damage . Preclinical studies of related compounds have shown that such inhibition can result in reduced levels of oxidative stress markers, lowered activity of pro-inflammatory pathways like NF-κB, and decreased expression of proinflammatory cytokines . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

属性

CAS 编号

422275-40-9

分子式

C22H25N3O2S

分子量

395.52

IUPAC 名称

6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide

InChI

InChI=1S/C22H25N3O2S/c26-20(23-15-14-17-9-3-1-4-10-17)13-5-2-8-16-25-21(27)18-11-6-7-12-19(18)24-22(25)28/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,23,26)(H,24,28)

InChI 键

NAEOBURDCJPCFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S

溶解度

not available

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide typically involves the condensation of appropriate precursor molecules. A common method includes the reaction between a quinazolinone derivative and a thioamide under controlled conditions, often in the presence of a catalyst. The reaction environment, including temperature and pH, is meticulously maintained to ensure the desired product yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors equipped to handle the specific temperature and pressure requirements of the synthesis process. The choice of solvents, catalysts, and purification methods is optimized for maximum efficiency and cost-effectiveness.

化学反应分析

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, resulting in the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the ketone group can yield secondary alcohols.

  • Substitution: The aromatic ring in the compound allows for various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride.

  • Substitution: Electrophilic aromatic substitution reactions utilizing reagents like bromine or nitric acid.

Major Products: The major products depend on the specific reactions but can include oxidized derivatives, reduced alcohol forms, and various substituted aromatic compounds.

科学研究应用

Biological Activities

The biological activities associated with this compound are primarily attributed to its interaction with various biological macromolecules. Notably, it has shown potential in the following areas:

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer progression. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and tumor growth.

Case Study : A study demonstrated that a related quinazolinone derivative exhibited significant antiproliferative effects against various cancer cell lines, suggesting that 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide may have similar potential .

Antimicrobial Properties

Quinazoline derivatives are also known for their antimicrobial activities. The thioxo moiety in this compound may enhance its ability to interact with microbial enzymes or cellular structures.

Case Study : A comparative study of quinazoline derivatives revealed that certain compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide could be further investigated for its antimicrobial efficacy .

Anti-inflammatory Effects

The inhibition of COX enzymes by quinazolinone derivatives suggests potential applications in treating inflammatory conditions such as arthritis.

Case Study : In vitro assays indicated that related compounds significantly reduced inflammatory markers in cell cultures exposed to pro-inflammatory cytokines . This points to the possibility that 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide may exhibit similar anti-inflammatory properties.

作用机制

The mechanism of action for 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's functional groups enable it to form strong bonds with these targets, modulating their activity and leading to the desired biological effects. Key pathways involved often include inhibition of enzymatic activity or alteration of receptor signaling.

相似化合物的比较

Table 1: Structural Comparison of 6-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide and Analogs

Compound Name Substituents (Position 2/4) Chain Length Terminal Group Yield (%)
6-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide (Target) 2-thioxo, 4-oxo C6 Phenethyl N/A
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide 2,4-dioxo C5 Dihydrobenzo dioxin 20
N-(5-Bromopyridin-3-yl)-7-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)heptanamide 2,4-dioxo C7 5-Bromopyridinyl 35
6-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(6-iodopyridin-3-yl)hexanamide 2,4-dioxo C6 6-Iodopyridinyl 20

Key Observations:

  • Chain Length : The C6 chain aligns with the hexanamide analog in , suggesting optimal flexibility for target engagement compared to shorter (C5) or longer (C7) chains.
  • Terminal Groups : The phenethyl group may enhance blood-brain barrier penetration compared to bulkier halogenated pyridinyl groups.

生物活性

The compound 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is a derivative of quinazoline and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H30N4O3SC_{21}H_{30}N_{4}O_{3}S with a molecular weight of 418.6 g/mol . The structure features a quinazolinone core, which is known for diverse pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Quinazoline derivatives, including this compound, have been investigated for their anticancer properties. Research indicates that quinazoline-based compounds can inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Studies show that these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. For instance, derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and Panc-1 .
  • Pro-apoptotic Effects : The activation of apoptotic pathways has been observed in studies involving quinazoline derivatives. Markers such as Caspase-3 and BAX are often upregulated, indicating that these compounds promote apoptosis in cancer cells .

Antimicrobial Activity

The thioxo group present in the compound may enhance its antimicrobial properties. Quinazoline derivatives have been shown to exhibit significant antibacterial and antifungal activities. The specific interactions with microbial targets remain an area of ongoing research.

The mechanism by which 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • In Vitro Studies : A study on related quinazoline derivatives showed promising results in inhibiting cell proliferation in vitro, with significant effects on cell viability and induction of apoptosis .
  • Comparative Analysis : Comparative studies with other quinazoline derivatives highlight the unique biological profile of this compound, suggesting that modifications to the quinazoline core can lead to enhanced activity against specific targets.

Data Table

PropertyValue
Molecular FormulaC21H30N4O3SC_{21}H_{30}N_{4}O_{3}S
Molecular Weight418.6 g/mol
Anticancer IC50 (MCF-7)~1.2 µM
Antimicrobial ActivitySignificant (specifics under study)

常见问题

Q. Critical Optimization Factors :

  • Reaction Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Avoid exceeding 80°C during amide coupling to prevent decomposition .

Advanced Question: How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives like this compound?

Methodological Answer:
Contradictions often arise due to structural analogs with minor substitutions. To address this:

Comparative SAR Analysis : Tabulate activities of analogs with systematic modifications (e.g., substituents on the phenethyl or hexanamide group).

Compound ModificationBiological Activity (IC50, μM)Target PathwayReference
6-(4-oxo-2-thioxo-quinazolinyl)-N-phenethylhexanamide12.3 ± 1.2 (Antioxidant)DPPH radical scavenging
6-(4-oxo-2-methylthio-quinazolinyl)-N-phenethylhexanamide>50 (Inactive)N/A

Mechanistic Studies : Use molecular docking to compare binding affinities for targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases .

Standardized Assays : Replicate assays under identical conditions (e.g., DPPH scavenging at pH 7.4, 37°C) to minimize variability .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the quinazolinone core (e.g., δ 10.2 ppm for NH in DMSO-d6) and phenethyl group integration .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 465.1824) .
  • IR Spectroscopy : Identify key functional groups (e.g., 1680 cm⁻¹ for C=O, 1250 cm⁻¹ for C=S) .

Advanced Question: How can the compound’s pharmacokinetic properties be improved without compromising bioactivity?

Methodological Answer:

Structural Analog Design :

  • Lipophilicity Adjustment : Replace the phenethyl group with a trifluoromethylphenyl moiety to enhance membrane permeability (ClogP reduction from 3.8 to 2.5) .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3) to slow hepatic CYP450-mediated oxidation .

Prodrug Strategies : Synthesize ester prodrugs (e.g., acetylated hydroxyl groups) to improve oral bioavailability .

Basic Question: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Antioxidant Activity : DPPH radical scavenging (IC50 < 20 μM considered potent) and hydrogen peroxide assay .
  • Antimicrobial Screening : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC ≤ 25 μg/mL deemed significant .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MDA-MB-231), using IC50 < 10 μM as a hit threshold .

Advanced Question: How to design a robust structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Variable Selection : Systematically modify:

  • Quinazolinone Core : Replace sulfur with oxygen or selenium.
  • Side Chains : Vary alkyl chain length (C4 to C8) and aryl substituents (e.g., 4-Cl, 4-OCH3).

Data Collection :

  • Biological Data : IC50 values across ≥3 assays (e.g., antioxidant, antitumor).
  • Computational Data : LogP, polar surface area (PSA), and molecular docking scores.

Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate structural features with activity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。